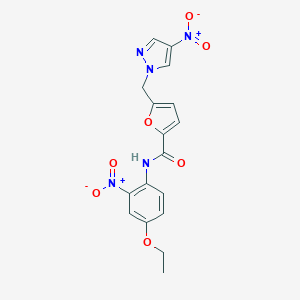
N-{4-ethoxy-2-nitrophenyl}-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-ethoxy-2-nitrophenyl}-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring substituted with a carboxamide group, an ethoxy-nitrophenyl group, and a nitro-pyrazolylmethyl group, making it a molecule of interest for its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-ethoxy-2-nitrophenyl}-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide typically involves multi-step organic reactions. The starting materials often include 4-ethoxy-2-nitroaniline, 4-nitro-1H-pyrazole, and furan-2-carboxylic acid. The synthetic route may involve:
Nitration: Introduction of nitro groups into the aromatic rings.
Amidation: Formation of the carboxamide group through the reaction of furan-2-carboxylic acid with an amine derivative.
Coupling Reactions: Use of coupling agents like EDCI or DCC to link the pyrazole and furan rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-ethoxy-2-nitrophenyl}-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide (NaOEt) or other strong bases.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{4-ethoxy-2-nitrophenyl}-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{4-ethoxy-2-nitrophenyl}-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and carboxamide groups can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxamide
Uniqueness
N-{4-ethoxy-2-nitrophenyl}-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is unique due to its specific combination of functional groups and the presence of both furan and pyrazole rings. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H15N5O7 |
|---|---|
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H15N5O7/c1-2-28-12-3-5-14(15(7-12)22(26)27)19-17(23)16-6-4-13(29-16)10-20-9-11(8-18-20)21(24)25/h3-9H,2,10H2,1H3,(H,19,23) |
Clé InChI |
PVCXKBTUKYLCFM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















